Pentafluorophenyl 2-(morpholinosulfonyl)benzoate
Overview
Description
Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is a synthetic organic compound with the molecular formula C17H12F5NO5S and a molecular weight of 437.34 g/mol . It is characterized by the presence of a pentafluorophenyl group, a morpholine ring, and a sulfonyl benzoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
Pentafluorophenyl 2-(morpholinosulfonyl)benzoate has several applications in scientific research:
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 2-(morpholinosulfonyl)benzoate can be synthesized through a multi-step process involving the reaction of pentafluorophenol with 2-(morpholinosulfonyl)benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the pentafluorophenyl group and the benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.
Hydrolysis: The major products are 2-(morpholinosulfonyl)benzoic acid and pentafluorophenol.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 2-(morpholinosulfonyl)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is electron-deficient, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications, where the compound acts as an electrophilic reagent. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in aqueous and organic media .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 2-(morpholin-4-ylsulfonyl)benzoate
- Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
- Pentafluorophenyl 2-(morpholinylsulfonyl)benzoate
Uniqueness
Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is unique due to the combination of its pentafluorophenyl group and morpholinosulfonyl moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and material science . The presence of the morpholine ring also enhances its solubility and compatibility with various solvents, further broadening its application scope.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO5S/c18-11-12(19)14(21)16(15(22)13(11)20)28-17(24)9-3-1-2-4-10(9)29(25,26)23-5-7-27-8-6-23/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXYCKHOIXBDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640476 | |
Record name | Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-27-7 | |
Record name | Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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